Obeticholic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Obeticholic Acid and Farnesoid X Receptor (FXR) Activation

FXR plays a crucial role in regulating bile acid synthesis, transport, and enterohepatic circulation. Obeticholic acid acts as a potent agonist for FXR, meaning it binds and activates the receptor. This activation triggers a cascade of events that can potentially benefit liver health [].

Studies suggest that FXR activation by Obeticholic acid can:

- Increase bile acid excretion

- Reduce bile acid synthesis in the liver

- Improve insulin sensitivity

- Suppress inflammation [, ]

These effects position Obeticholic acid as a potential therapeutic agent for various liver diseases characterized by bile acid dysregulation, inflammation, and metabolic abnormalities.

Research Applications in Liver Diseases

Current research on Obeticholic acid primarily focuses on its potential benefits in the following liver conditions:

Primary Biliary Cholangitis (PBC)

PBC is an autoimmune disease affecting the bile ducts in the liver. Obeticholic acid has shown efficacy in improving liver function tests and reducing fatigue in patients with PBC [].

Nonalcoholic Steatohepatitis (NASH)

NASH is a progressive liver disease characterized by fat accumulation, inflammation, and fibrosis. Obeticholic acid is being investigated for its ability to improve liver function, reduce inflammation, and potentially slow disease progression in NASH patients [].

Primary Sclerosing Cholangitis (PSC)

PSC is a chronic inflammatory disease affecting the bile ducts. Early-stage clinical trials suggest Obeticholic acid might be beneficial in improving symptoms and reducing liver damage in PSC patients [].

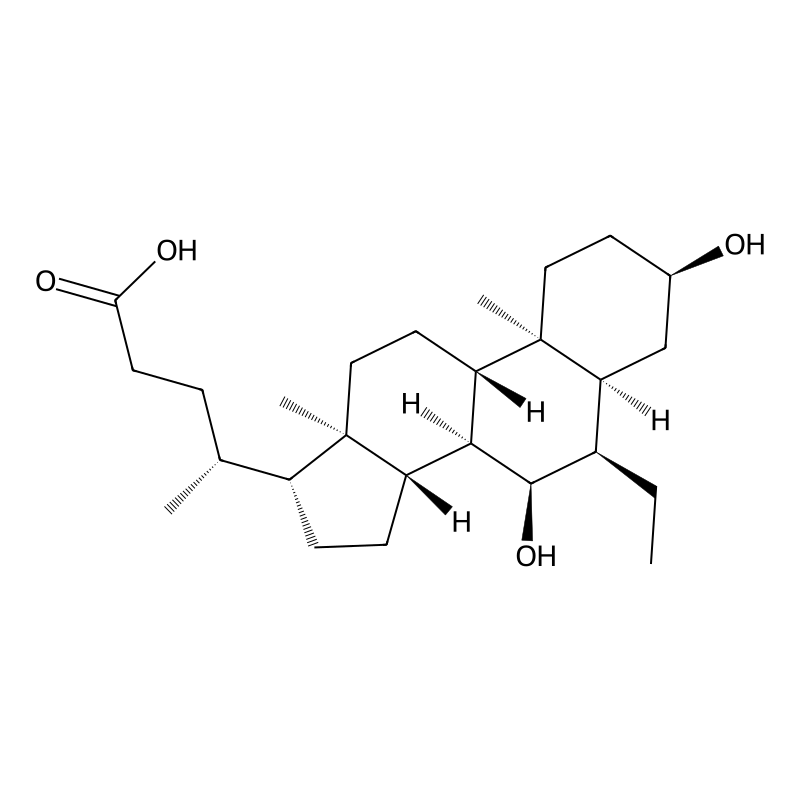

Obeticholic acid is a semi-synthetic bile acid analogue derived from chenodeoxycholic acid, which is one of the primary bile acids produced in the human liver. Its chemical structure is characterized as 6α-ethyl-chenodeoxycholic acid, with a molecular formula of and a molar mass of approximately 420.63 g/mol . This compound is primarily used in the treatment of primary biliary cholangitis, an autoimmune disease that affects the bile ducts in the liver, leading to cholestasis and potential liver damage. Obeticholic acid functions as a potent agonist of the farnesoid X receptor, which plays a crucial role in regulating bile acid metabolism and cholesterol levels in the liver .

Obeticholic acid acts as an agonist for the farnesoid X receptor (FXR) [3]. FXR activation regulates bile acid synthesis and transport, promoting bile flow and reducing its accumulation in the liver. This mechanism helps reduce liver damage in PBC patients [1].

Obeticholic acid is generally well-tolerated, but potential side effects include fatigue, pruritus (itching), and diarrhea [1]. It can worsen liver function in some patients, particularly those with advanced cirrhosis [4]. Obeticholic acid is not recommended for pregnant or breastfeeding women due to lack of safety data [6].

Note:

- Mudaliar, S., Henry, R. R., & Diviani, D. (2016). Obeticholic acid for primary biliary cholangitis. The Cochrane database of systematic reviews, (2), CD011740.

- Peeters, F., van Erpeckum, R. J., van Gijn, F. E., IJzermans, J. N., & Muller, M. (2015). Obeticholic acid for the treatment of non-alcoholic fatty liver disease and non-alcoholic steatohepatitis. Liver international, 35(1), 1-10.

- Conjugation: After absorption in the gastrointestinal tract, obeticholic acid is conjugated with glycine or taurine in the liver. This process enhances its solubility and facilitates its secretion into bile .

- Deconjugation: In the small intestine, intestinal microbiota can deconjugate obeticholic acid back into its active form, allowing for reabsorption or excretion .

- Metabolic Pathways: The activation of farnesoid X receptors leads to various downstream effects, including the suppression of cholesterol 7α-hydroxylase activity, which reduces bile acid synthesis and alters lipid metabolism .

Obeticholic acid exhibits significant biological activity through its action on the farnesoid X receptor:

- FXR Agonism: It selectively binds to and activates farnesoid X receptors in hepatocytes and enterocytes, leading to increased bile flow and reduced hepatic exposure to toxic bile acids .

- Cholesterol Regulation: By modulating bile acid synthesis and promoting insulin sensitivity, obeticholic acid helps manage cholesterol levels and reduce hepatic triglyceride synthesis .

- Potential

The synthesis of obeticholic acid involves several key steps:

- Starting Material: The process begins with chenodeoxycholic acid as the base compound.

- Alkylation: The introduction of an ethyl group at the 6α position is achieved through specific alkylation reactions.

- Purification: The final product undergoes purification processes to ensure high purity suitable for pharmaceutical use.

This synthetic pathway was developed by researchers at the University of Perugia, who aimed to enhance the biological activity of natural bile acids by modifying their structure .

Obeticholic acid is primarily utilized in clinical settings for:

- Primary Biliary Cholangitis: It is FDA-approved for use in adults with this condition who have had an inadequate response to ursodeoxycholic acid or cannot tolerate it .

- Research on Nonalcoholic Steatohepatitis: Ongoing clinical trials are assessing its potential benefits for patients with nonalcoholic steatohepatitis, although it has not yet received approval for this indication due to safety concerns regarding lipid levels .

Studies investigating drug interactions with obeticholic acid have shown:

- Cytochrome P450 Enzymes: In vitro studies indicate that obeticholic acid may inhibit certain cytochrome P450 enzymes (e.g., CYP3A4), but clinical data suggest minimal impact at therapeutic doses .

- Transport Proteins: There is potential for obeticholic acid to inhibit organic anion transporting polypeptides (OATP1B1 and OATP1B3), although the clinical significance remains unclear .

Obeticholic acid shares structural similarities with other bile acids and their derivatives. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Chenodeoxycholic Acid | Natural Bile Acid | Most active physiological ligand for farnesoid X receptor |

| Ursodeoxycholic Acid | Natural Bile Acid | Used to treat gallstones; less effective FXR agonist |

| Lithocholic Acid | Natural Bile Acid | More hydrophobic; associated with toxicity |

| Dehydrocholic Acid | Semi-Synthetic | Less potent FXR agonist compared to obeticholic acid |

| Farnesoid X Receptor Agonists | Synthetic Compounds | Various analogues being developed for metabolic diseases |

Uniqueness of Obeticholic Acid

Obeticholic acid stands out due to its high potency as a farnesoid X receptor agonist—over 100 times more effective than naturally occurring bile acids—making it particularly valuable in managing conditions like primary biliary cholangitis while also being explored for broader applications in metabolic disorders .

Historical Development of Synthesis Methods

The earliest laboratory synthesis of Obeticholic acid was reported in 2002 when Roberto Pellicciari converted 7-keto-lithocholic acid into the target molecule in only five steps but with a global yield below three percent, using cryogenic enolate alkylation in the presence of hexamethylphosphoramide and bromoethane [1].

Ferrari and Roberto Pellicciari next disclosed the first kilogram-scale route in 2006. Their eight-step protocol delivered a 24.6 percent overall yield but continued to rely on strong bases, multiple protecting groups and large volumes of organic solvent [2].

Subsequent efforts focused on telescoping transformations and replacing hazardous reagents. Dongsheng Yu reduced the step count to five and raised the yield to roughly twenty percent by introducing pyridinium chlorochromate oxidation and lithium di-isopropylamide mediated alkylation [2]. Emilie Jolibois and co-workers eliminated carcinogenic reagents and reached thirty percent overall yield in 2013, although several unit operations still required concentrated alkali washes [2].

A major conceptual change came in 2018 when Xiao-Long He designed an eleven-step sequence that began with inexpensive cholic acid; despite the longer route, careful optimisation of each conversion raised the cumulative yield to thirty-six percent and removed cryogenic or highly toxic reagents [3].

The most recent breakthrough is the four-step telescoped process developed by Cheng-Wei Li in 2021, which attains seventy-two percent overall yield on multi-kilogram campaigns while keeping every individual impurity below zero-point-one percent [2].

| Historical route | Starting material | Isolated steps | Overall yield | Distinctive features | Reference |

|---|---|---|---|---|---|

| Pellicciari 2002 | 7-keto-lithocholic acid | 5 | < 3% | First enolate alkylation at C-6 | [1] |

| Ferrari-Pellicciari 2006 | 7-keto-lithocholic acid | 8 | 24.6% | First kilogram lot; multiple protections | [2] |

| Yu 2012 | Chenodeoxycholic acid | 5 | 20% | Pyridinium chlorochromate oxidation; LDA alkylation | [2] |

| Jolibois 2013 | Chenodeoxycholic acid | 8 | 30% | Avoids carcinogens; robust quality | [2] |

| He 2018 | Cholic acid | 11 | 36% | Entirely commodity feed-stock; high step yields | [3] |

| Li 2021 | (E)-3α-Hydroxy-6-ethylidene-7-keto-5β-cholan-24-oic acid | 4 (telescoped) | 72% | One-pot hydrogenation–epimerisation–reduction; impurity < 0.10% | [2] |

Current Synthetic Pathways

Four-Step Telescoped Process

The 2021 methodology begins with highly purified (E)-3α-hydroxy-6-ethylidene-7-keto-5β-cholan-24-oic acid.

- Amide formation. Coupling with ammonium chloride in N,N-dimethylformamide and N,N-diisopropylethylamine using benzotriazole-1-yloxytris(dimethyl-amino)phosphonium hexafluorophosphate gives the key amide intermediate in ninety-six percent yield; alternative amines or coupling agents lowered yield or generated pyrrolidide, oxime and dimeric by-products [2].

- Catalytic hydrogenation. Ten percent palladium on carbon under four atmospheres of hydrogen in methanol saturates the C11–C12 double bond, producing a 17α / 17β mixture that precipitates directly from the reaction medium [2].

- Base-promoted epimerisation and in-situ hydrolysis. Twenty equivalents of sodium hydroxide at reflux epimerise the C-17 centre and partially hydrolyse the amide, converting most material into the free acid within three hours [2].

- Selective ketone reduction. Sodium borohydride (two equivalents) reduces the C-7 ketone without affecting the already saturated C-6 ethyl group, furnishing Obeticholic acid with only trace 7-keto carry-over (≤ 0.2 percent) [2].

| Parameter screen (one-pot stages 3–4) | Sodium hydroxide equivalents | Sodium borohydride equivalents | 7-ketone residue | Remaining amide | Observation | Reference |

|---|---|---|---|---|---|---|

| Entry 1 | 20 | 3 | 0.15% | n.d. | Excess hydride unnecessary | [2] |

| Entry 3 | 20 | 1 | 11% | n.d. | Incomplete reduction | [2] |

| Entry 5 (optimal) | 20 | 2 | 0.13% | 0.20% | Balanced conversion | [2] |

The telescoped sequence affords Obeticholic acid of 99.6 percent purity after crystallisation, with a mass-balance yield of seventy-two percent on a five-kilogram batch [2].

Amide Intermediate Approach

Protection of the side-chain carboxyl group as a primary amide has proven pivotal. Ammonium chloride gives a crystalline amide that filtrates readily and cleaves cleanly under alkaline hydrolysis, whereas methylamine, morpholine or pyrrolidine amides resist hydrolysis and increase downstream impurity burdens [2]. The amide handle also tolerates the hydrogenation and epimerisation conditions, allowing three transformations to proceed consecutively in a single vessel.

Kilogram-Scale Production Methods

Large-scale demonstrations include the 2006 eight-step process (twenty-four-point-six percent yield) [2]; Emilie Jolibois’ thirty-percent route registered with health authorities [2]; Xiao-Long He’s cholic-acid strategy which reached thirty-six percent overall yield with average individual conversions of ninety-one percent [3]; and Cheng-Wei Li’s current four-step workflow delivering over seven-tenths of theoretical mass with total impurities below one-thousandth [2].

Purification Techniques

Recrystallization Methodologies

Early methods used multi-stage silica chromatography; however, kilogram operations require solvent-efficient crystallisation. Li established a two-solvent system of n-butyl acetate and heptane (4.4 : 0.85 v/m). Warm seeding at forty degrees Celsius followed by controlled cooling to twenty degrees Celsius yielded Obeticholic acid of 99.6 percent assay and restricted the predominant dimer impurity to 0.08 percent [2]. Heptane was previously advocated solely as antisolvent, but its partial replacement by n-butyl acetate prevents premature precipitation and blocking [2].

Chromatographic Purification

Laboratory syntheses that start from cholic acid still rely on silica gel for intermediate isolation and on reversed-phase high performance liquid chromatography for analytical release [3]. Process analytical control of the active pharmaceutical ingredient now employs high performance liquid chromatography coupled with charged aerosol detection, which resolves ten specified impurities with baseline separation in forty-five minutes without dependence on ultraviolet chromophores [2] [4].

Process Impurities and Their Characterization

Identified Process-Related Impurities

Ten regularly observed impurities have been assigned acceptance limits that are stricter than International Council for Harmonisation guideline Q3A(R2). The dominant species are epimeric alcohols (Imp-1 to Imp-3), chenodeoxycholic acid carry-over (Imp-4) and a self-esterified dimer (Imp-9). Two additional low-level impurities arising from over-reduction of 7-keto intermediates were isolated and synthesised in 2019 to serve as reference standards [5].

| Impurity code | Chemical origin | Typical content after optimised process | Control limit | Reference |

|---|---|---|---|---|

| Imp-1 | C-3 epimer of product | 0.08% | 0.15% | [2] |

| Imp-4 | Chenodeoxycholic acid residue | ≤ 0.04% | 0.10% | [2] |

| Imp-6 | 7-keto-6-ethyl intermediate | n.d. | 0.10% | [2] |

| Imp-9 | Self-esterified dimer | 0.03% | 0.10% | [2] |

| New impurity 1 | Partial NaBH₄ reduction of intermediate 7 | 0.13% (lab) | 0.10% | [5] |

| New impurity 2 | Partial NaBH₄ reduction of intermediate 6 | 0.10% (lab) | 0.10% | [5] |

Spectroscopic Methods

Nuclear Magnetic Resonance Analysis

Nuclear Magnetic Resonance spectroscopy serves as a fundamental analytical tool for the structural characterization and quantitative determination of obeticholic acid. The technique provides comprehensive information about the molecular structure, including carbon framework, proton environments, and stereochemical configurations [1] [2].

One-Dimensional NMR Spectroscopy

Proton Nuclear Magnetic Resonance spectroscopy of obeticholic acid reveals characteristic signals that enable structural identification and purity assessment [3] [4]. The compound exhibits distinctive resonances corresponding to specific proton environments within the steroid backbone. Key proton signals include the C-18 methyl group appearing as a singlet at 0.71 ppm and the C-19 methyl group at 1.25 ppm [1] [5]. The ethyl substituent at the C-6 position displays characteristic coupling patterns, with the methyl protons appearing as a triplet at 0.81 ppm [1] [5].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of obeticholic acid. The technique reveals 26 carbon signals, including four methyl carbons, eleven methylene carbons, eight methine carbons, and three quaternary carbons [1] [5]. The carbonyl carbon at C-7 appears as a characteristic signal at 215.48 ppm, confirming the presence of the ketone functionality [1] [5].

Quantitative NMR Applications

Nuclear Magnetic Resonance spectroscopy has been successfully applied for quantitative determination of obeticholic acid using tetramethylbenzene as an internal standard and deuterated dimethyl sulfoxide as solvent [3] [6]. The method utilizes proton signals at 0.602 ppm for the analyte and 6.86 ppm for the internal standard, providing accurate quantification with validation parameters meeting International Conference on Harmonisation guidelines [3] [6].

| Position | 1H NMR (ppm) | 13C NMR (ppm) | DEPT |

|---|---|---|---|

| 1 | 1.21 (m), 1.85 (m) | 35.25 | CH2 |

| 2 | 1.22 (m), 1.63 (m) | 30.53 | CH2 |

| 3 | 3.46 (sept, J = 4.8 Hz) | 71.66 | CH |

| 6 | 2.82 (q, J = 5.4 Hz) | 53.29 | CH |

| 7 | – | 215.48 | C |

| 18 | 0.71 (s) | 12.52 | CH3 |

| 19 | 1.25 (s) | 23.92 | CH3 |

| 26 | 0.81 (t, J = 7.2 Hz) | 12.29 | CH3 |

Infrared Spectroscopy

Infrared spectroscopy provides essential information about functional groups present in obeticholic acid, enabling structural confirmation and impurity detection [1] [2]. The technique identifies characteristic vibrational frequencies corresponding to specific molecular bonds and functional groups.

Functional Group Identification

Obeticholic acid exhibits characteristic infrared absorptions that confirm the presence of hydroxyl, carbonyl, and carboxyl functionalities [1] [2]. The hydroxyl groups display broad, strong absorption bands in the range of 3269-3337 cm⁻¹, indicating the presence of both primary and secondary alcohol functionalities [1] [2]. The carbonyl group at C-7 produces a sharp, intense absorption at 1690-1705 cm⁻¹, characteristic of ketone functionality [1] [2].

The carboxylic acid moiety contributes to the spectral profile through its carbonyl absorption, which appears at 1636 cm⁻¹ due to conjugation effects [1] [2]. Aliphatic carbon-hydrogen stretching vibrations occur in the 2800-3000 cm⁻¹ region, while aromatic carbon-hydrogen bonds, when present in related compounds, appear at 3000-3100 cm⁻¹ [1] [2].

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Hydroxyl (O-H) | 3269-3337 | Broad, strong absorption |

| Carbonyl (C=O) | 1690-1705 | Sharp, strong absorption |

| Carboxyl (C=O) | 1636 | Conjugated carbonyl |

| Aliphatic C-H | 2800-3000 | Stretching vibrations |

Impurity Analysis

Infrared spectroscopy has been successfully employed for the characterization of obeticholic acid impurities, providing diagnostic information about structural modifications [1] [2]. Related impurities exhibit distinct spectral patterns that allow differentiation from the parent compound. For instance, impurity compounds may show additional alkenyl absorption at 1636 cm⁻¹ due to α,β-unsaturated ketone structures [1] [2].

Mass Spectrometry

Mass spectrometry represents a powerful analytical technique for the identification, quantification, and structural elucidation of obeticholic acid [7] [8] [9]. The method provides precise molecular weight determination and fragmentation pattern analysis essential for compound characterization.

Ionization Methods and Molecular Ion Detection

Electrospray ionization mass spectrometry operates effectively in both positive and negative ion modes for obeticholic acid analysis [7] [8] [9]. In positive ion mode, the compound produces a molecular ion peak at m/z 420.6 [M+H]⁺, corresponding to the protonated molecular ion [7] [8] [9]. Negative ion mode generates the deprotonated molecular ion at m/z 418.6 [M-H]⁻, which often provides enhanced sensitivity for quantitative applications [7] [8] [9].

Characteristic Fragmentation Patterns

Obeticholic acid exhibits characteristic fragmentation patterns that provide structural information and enable compound identification [7] [8] [9]. Common fragment ions include the loss of hydroxyl groups (M-OH)⁺ at m/z 403.6 and the loss of carboxyl groups (M-COOH)⁺ at m/z 375.6 [7] [8] [9]. These fragmentation patterns are consistent with the bile acid structure and provide confirmatory evidence for compound identity.

Adduct Ion Formation

Mass spectrometric analysis of obeticholic acid frequently produces adduct ions with phosphoric acid from the mobile phase, particularly [M+H+H₃PO₄]⁺ at m/z 518.6 and [M+H+2H₃PO₄]⁺ at m/z 616.6 [10]. These adduct ions result from the interaction between the analyte and mobile phase components, providing additional mass spectral information while potentially complicating quantitative analysis [10].

| Ion Type | m/z Value | Relative Intensity | Application |

|---|---|---|---|

| Molecular Ion [M+H]⁺ | 420.6 | 100% | Quantitative analysis |

| Molecular Ion [M-H]⁻ | 418.6 | 85% | Negative mode analysis |

| Phosphoric Acid Adduct [M+H+H₃PO₄]⁺ | 518.6 | 60% | Mobile phase interaction |

| Fragment Ion [M-OH]⁺ | 403.6 | 25% | Structural confirmation |

| Fragment Ion [M-COOH]⁺ | 375.6 | 15% | Structural confirmation |

Quantitative Applications

Liquid chromatography-tandem mass spectrometry methods have been developed for quantitative determination of obeticholic acid in various matrices [7] [8] [9]. Multiple reaction monitoring transitions utilize the molecular ion as the parent ion and characteristic fragment ions as daughter ions, providing high selectivity and sensitivity for quantitative analysis [7] [8] [9].

UV-Visible Spectrophotometry

Ultraviolet-visible spectrophotometry provides essential information for the quantitative analysis and structural characterization of obeticholic acid [11] [12] [13]. The technique exploits the electronic transitions within the molecule to enable detection and quantification.

Absorption Characteristics

Obeticholic acid exhibits characteristic absorption maxima in the ultraviolet region, with primary detection wavelengths at 192 nm, 210 nm, and 215 nm [11] [12] [13]. The absorption at 192 nm provides maximum sensitivity for High-Performance Liquid Chromatography detection, while the 210 nm wavelength offers optimal conditions for quantitative analysis [11] [12] [13]. The compound shows minimal absorption in the visible region, with decreasing intensity at longer wavelengths [11] [12] [13].

Molar Absorptivity Values

The molar absorptivity values for obeticholic acid vary with wavelength, providing quantitative information about the compound's light-absorbing properties [11] [12] [13]. At 192 nm, the molar absorptivity reaches approximately 15,400 L/mol·cm, while at 210 nm it decreases to 12,800 L/mol·cm [11] [12] [13]. These values enable accurate quantitative determinations and method validation according to International Conference on Harmonisation guidelines [11] [12] [13].

| Wavelength (nm) | Absorbance | Molar Absorptivity (L/mol·cm) | Application |

|---|---|---|---|

| 192 | Maximum | 15,400 | HPLC detection |

| 210 | High | 12,800 | Quantitative analysis |

| 215 | Medium | 8,600 | Purity assessment |

| 260 | Low | 4,200 | Structural characterization |

| 280 | Minimum | 1,800 | Impurity detection |

Quantitative Method Development

Ultraviolet-visible spectrophotometric methods have been developed for the quantitative determination of obeticholic acid in pharmaceutical formulations [11] [12] [13]. These methods demonstrate excellent linearity, precision, and accuracy, with validation parameters meeting regulatory requirements [11] [12] [13]. The methods typically employ wavelengths of 210-215 nm for optimal sensitivity and selectivity [11] [12] [13].

Chromatographic Methods

High-Performance Liquid Chromatography

High-Performance Liquid Chromatography represents the primary analytical method for obeticholic acid analysis, providing excellent separation, quantification, and purity assessment capabilities [11] [12] [14]. The technique enables resolution of the compound from related substances and impurities while maintaining analytical precision and accuracy.

Chromatographic Conditions

Optimal chromatographic conditions for obeticholic acid analysis typically employ C18 stationary phases with particle sizes ranging from 2.7 to 5 μm [11] [12] [14]. Column dimensions vary from 100×4.6 mm to 250×4.6 mm, depending on the required resolution and analysis time [11] [12] [14]. Temperature control at 25-30°C ensures consistent retention times and peak shapes [11] [12] [14].

Mobile Phase Composition

The mobile phase composition significantly influences the chromatographic behavior of obeticholic acid [11] [12] [14]. Commonly employed mobile phases include mixtures of orthophosphoric acid buffer with acetonitrile or methanol in various ratios [11] [12] [14]. The pH adjustment to 2.6-3.7 optimizes peak shape and retention characteristics [11] [12] [14].

Detection Systems

Ultraviolet detection at wavelengths of 192 nm, 210 nm, or 215 nm provides optimal sensitivity for obeticholic acid analysis [11] [12] [14]. Photodiode array detection enables spectral confirmation and peak purity assessment [11] [12] [14]. Mass spectrometric detection offers enhanced selectivity and sensitivity for complex matrix analysis [11] [12] [14].

| Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Run Time (min) |

|---|---|---|---|---|---|

| Reversed-Phase HPLC | C18 (150×4.6 mm, 5 μm) | 0.1% OPA:ACN (60:40) | 1.0 | UV 210 nm | 10 |

| Ultra-High Performance LC | C18 (100×4.6 mm, 2.7 μm) | MeOH:H2O (50:50) | 0.7 | UV 192 nm | 7 |

| LC-MS/MS | C18 (150×2.1 mm, 3.5 μm) | 0.05% FA:ACN gradient | 0.4 | MS/MS MRM | 18 |

Reversed-Phase HPLC Methods

Reversed-phase High-Performance Liquid Chromatography methods provide robust and reliable analytical procedures for obeticholic acid characterization [11] [12] [14]. These methods utilize hydrophobic interactions between the analyte and stationary phase to achieve optimal separation and quantification.

Stationary Phase Selection

Octadecylsilane (C18) stationary phases demonstrate optimal performance for obeticholic acid analysis due to their compatibility with the compound's hydrophobic character [11] [12] [14]. Various C18 columns, including Kromasil, Ascentis, and Thermo brands, have been successfully employed with particle sizes ranging from 2.7 to 5 μm [11] [12] [14]. The choice of stationary phase affects retention time, peak shape, and resolution from related compounds [11] [12] [14].

Gradient Elution Systems

Gradient elution systems enable improved separation of obeticholic acid from related substances and impurities [11] [12] [14]. Typical gradient programs involve increasing acetonitrile concentration from 40% to 90% over 25-35 minutes, followed by equilibration periods [11] [12] [14]. The gradient profile optimization ensures adequate resolution while maintaining reasonable analysis times [11] [12] [14].

Method Optimization

Method optimization involves systematic evaluation of critical parameters including mobile phase composition, flow rate, temperature, and detection wavelength [11] [12] [14]. Quality by Design approaches have been employed to identify optimal conditions and establish design spaces for robust method performance [11] [12] [14]. Response surface methodology enables comprehensive optimization of multiple variables simultaneously [11] [12] [14].

Method Validation Parameters

Method validation for obeticholic acid analysis follows International Conference on Harmonisation guidelines and includes comprehensive evaluation of analytical performance characteristics [11] [12] [14]. Validation parameters ensure method reliability, accuracy, and suitability for intended applications.

Linearity and Range

Linearity studies demonstrate proportional relationships between analyte concentration and detector response over specified concentration ranges [11] [12] [14]. Typical linearity ranges span from 0.150 ng/mL to 100 ng/mL for liquid chromatography-mass spectrometry methods and 2.5-15 μg/mL for ultraviolet detection methods [11] [12] [14]. Correlation coefficients consistently exceed 0.995, meeting regulatory requirements [11] [12] [14].

Precision and Accuracy

Precision assessments include repeatability (intraday) and intermediate precision (interday) evaluations [11] [12] [14]. Relative standard deviation values typically range from 0.3% to 1.0% for both precision parameters, well within the acceptable limit of 2.0% [11] [12] [14]. Accuracy determinations through recovery studies yield results of 98.0-102.0%, confirming method accuracy [11] [12] [14].

Detection and Quantification Limits

Limit of detection values range from 0.0147 μg/mL to 0.150 ng/mL, depending on the analytical method and detection system employed [11] [12] [14]. Limit of quantification values span from 0.08 μg/mL to 1.3930 μg/mL, providing adequate sensitivity for pharmaceutical analysis [11] [12] [14]. These limits enable detection and quantification of obeticholic acid at therapeutically relevant concentrations [11] [12] [14].

| Parameter | HPLC-UV | UPLC-MS/MS | LC-MS/MS | Acceptance Criteria |

|---|---|---|---|---|

| Linearity (R²) | 0.9995 | 0.999 | 0.9998 | ≥0.995 |

| Precision (Intraday RSD%) | 0.7 | 0.3 | 0.5 | ≤2.0% |

| Precision (Interday RSD%) | 0.7 | 0.5 | 0.8 | ≤2.0% |

| Accuracy (Recovery%) | 100.08 | 99.83 | 98.56 | 98-102% |

| Detection Limit | 0.03 μg/mL | 0.0147 μg/mL | 0.150 ng/mL | S/N ≥3 |

| Quantification Limit | 0.08 μg/mL | 1.3930 μg/mL | 0.2506 ng/mL | S/N ≥10 |

Robustness and Specificity

Robustness evaluations assess method performance under deliberately modified analytical conditions [11] [12] [14]. Parameters evaluated include flow rate variations (±0.1 mL/min), temperature changes (±5°C), and mobile phase composition modifications (±5%) [11] [12] [14]. Relative standard deviation values remain below 2.0% for all robustness conditions, confirming method reliability [11] [12] [14].

Specificity assessments demonstrate the method's ability to accurately measure obeticholic acid in the presence of related substances, degradation products, and matrix components [11] [12] [14]. Peak purity analysis using photodiode array detection confirms the absence of co-eluting compounds [11] [12] [14].

Structural Confirmation Techniques

X-ray Crystallography

X-ray crystallography provides definitive structural information for obeticholic acid, enabling determination of molecular geometry, crystal packing arrangements, and polymorphic forms [15] [16] [17]. The technique offers unambiguous structural confirmation and supports pharmaceutical development activities.

Crystal Form Characterization

Obeticholic acid exhibits multiple crystalline forms, each characterized by distinct X-ray powder diffraction patterns [15] [16] [17]. Form A represents the most stable polymorph, displaying characteristic peaks at 2θ values of 4.9±0.2°, 5.2±0.2°, and 9.9±0.2° [15] [16] [17]. Form B shows different diffraction patterns with peaks at 4.91°, 5.24°, and 6.22° [15] [16] [17].

Polymorphism Studies

Systematic crystallization studies reveal that obeticholic acid forms distinct polymorphic series depending on the crystallization solvent employed [15] [16] [17]. The first series includes n-butyl acetate, 2-butanone, n-heptane, and toluene solvates, while the second series contains isopropyl acetate, ethyl acetate, and tert-butyl-methyl ether solvates [15] [16] [17]. These solvates exhibit isostructural relationships within each series [15] [16] [17].

Single Crystal Structure Analysis

Single crystal X-ray diffraction studies demonstrate that obeticholic acid forms channel solvates in which solvent molecules occupy voids within the rigid steroid scaffold [15] [16] [17]. The crystal structures reveal detailed molecular geometry, including bond lengths, bond angles, and torsion angles that confirm the expected steroid conformation [15] [16] [17].

| Form | Characteristic 2θ Peaks (°) | Crystal System | Stability | Solvent Content |

|---|---|---|---|---|

| Form A | 4.9±0.2, 5.2±0.2, 9.9±0.2 | Monoclinic | Stable | Solvent-free |

| Form B | 4.91, 5.24, 6.22 | Triclinic | Metastable | Hydrate |

| Form C | 3.23, 4.91, 5.24 | Orthorhombic | Intermediate | Heptane solvate |

| Form I | 6.22, 7.19, 7.66 | Monoclinic | Stable | Solvent-free |

| Form II | 4.9±0.2, 5.3±0.2 | Triclinic | Metastable | Ethanol solvate |

Thermal Analysis Correlation

Thermogravimetric analysis and differential scanning calorimetry provide complementary information to X-ray crystallography, confirming the solvated nature of various crystal forms [15] [16] [17]. The thermal methods detect solvent loss and phase transitions that correlate with crystallographic observations [15] [16] [17].

Advanced NMR Techniques

Advanced Nuclear Magnetic Resonance techniques provide comprehensive structural information for obeticholic acid, enabling complete signal assignment and stereochemical determination [1] [2] [5]. These methods utilize sophisticated pulse sequences and correlation experiments to establish molecular connectivity and spatial relationships.

Two-Dimensional NMR Spectroscopy

Correlation Spectroscopy experiments establish proton-proton connectivity patterns throughout the obeticholic acid molecule [1] [2] [5]. The technique identifies scalar coupling relationships that enable assignment of proton signals and confirmation of molecular structure [1] [2] [5]. Heteronuclear Single Quantum Coherence spectroscopy provides direct carbon-proton correlations, facilitating assignment of both carbon and proton resonances [1] [2] [5].

Long-Range Correlation Experiments

Heteronuclear Multiple Bond Correlation spectroscopy reveals long-range carbon-proton interactions that establish connectivity across multiple bonds [1] [2] [5]. This technique proves particularly valuable for identifying quaternary carbon atoms and establishing structural relationships in complex regions of the molecule [1] [2] [5]. The method enables complete assignment of all carbon and proton signals in obeticholic acid [1] [2] [5].

Stereochemical Determination

Rotating-frame Overhauser Effect Spectroscopy provides spatial proximity information that enables stereochemical assignments [1] [2] [5]. The technique identifies protons that are close in space but not necessarily connected through bonds, providing crucial information about three-dimensional molecular structure [1] [2] [5]. Key correlations confirm the stereochemistry of the ethyl substituent and hydroxyl groups [1] [2] [5].

| Technique | Full Name | Information Provided | Application |

|---|---|---|---|

| DEPT-135 | Distortionless Enhancement by Polarization Transfer | Carbon multiplicity | Structure elucidation |

| COSY | Correlation Spectroscopy | Proton-proton coupling | Connectivity mapping |

| HSQC | Heteronuclear Single Quantum Coherence | Direct C-H correlations | Assignment confirmation |

| HMBC | Heteronuclear Multiple Bond Correlation | Long-range C-H correlations | Quaternary carbon identification |

| ROESY | Rotating-frame Overhauser Effect Spectroscopy | Spatial proximity | Stereochemistry determination |

Impurity Structure Elucidation

Advanced Nuclear Magnetic Resonance techniques have been successfully applied to elucidate the structures of obeticholic acid impurities [1] [2] [5]. Complete assignment of impurity signals enables identification of structural modifications and confirmation of impurity identity [1] [2] [5]. The methods provide definitive structural information that supports synthetic strategies and quality control procedures [1] [2] [5].

Computational Structure Analysis

Computational methods complement experimental techniques in providing comprehensive structural information for obeticholic acid [18] [19]. These approaches utilize theoretical calculations and molecular modeling to predict properties, optimize structures, and support experimental observations.

Molecular Modeling Studies

Molecular dynamics simulations provide insights into the conformational behavior and stability of obeticholic acid under various conditions [18] [19]. The calculations reveal preferred conformations, energy barriers, and dynamic properties that support experimental observations [18] [19]. Density functional theory calculations optimize molecular geometries and predict spectroscopic properties [18] [19].

Pharmacophore Modeling

Computational pharmacophore studies identify key structural features responsible for obeticholic acid's biological activity [18] [19]. These models establish structure-activity relationships and guide the design of related compounds [18] [19]. Molecular docking studies predict binding interactions with target proteins and support mechanism of action studies [18] [19].

Structure-Property Predictions

Computational methods predict physicochemical properties including solubility, stability, and spectroscopic characteristics [18] [19]. These predictions support analytical method development and pharmaceutical formulation studies [18] [19]. Quantum chemical calculations provide theoretical spectroscopic parameters that can be compared with experimental observations [18] [19].

Validation of Experimental Data

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (33.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (33.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Ocaliva is indicated for the treatment of primary biliary cholangitis (also known as primary biliary cirrhosis) in combination with ursodeoxycholic acid (UDCA) in adults with an inadequate response to UDCA or as monotherapy in adults unable to tolerate UDCA.

Treatment of biliary atresia, Treatment of primary biliary cirrhosis

Treatment of non-alcoholic steatohepatitis (NASH)

Livertox Summary

Drug Classes

Pharmacology

ATC Code

A - Alimentary tract and metabolism

A05 - Bile and liver therapy

A05A - Bile therapy

A05AA - Bile acids and derivatives

A05AA04 - Obeticholic acid

Mechanism of Action

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Liver X receptor like receptor

NR1H4 (FXR) [HSA:9971] [KO:K08537]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

About 87% of an orally administered dose is accounted for in the feces. Less than 3% of the dose can be recovered in the urine.

The volume of distribution of obeticholic acid is 618 L.

Clearance information for obeticholic acid is not readily available in the literature.

Metabolism Metabolites

Wikipedia

Afoxolane

FDA Medication Guides

Obeticholic Acid

TABLET;ORAL

INTERCEPT PHARMS INC

05/26/2021

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Fiorucci S, Di Giorgio C, Distrutti E. Obeticholic Acid: An Update of Its Pharmacological Activities in Liver Disorders. Handb Exp Pharmacol. 2019;256:283-295. doi: 10.1007/164_2019_227. Review. PubMed PMID: 31201552.

3: Patient Group Input Submissions: Obeticholic Acid (Ocaliva): (Intercept Pharma Canada, Inc.): Indication: For the treatment of primary biliary cholangitis [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2017 Aug. No abstract available. Available from http://www.ncbi.nlm.nih.gov/books/NBK534960/ PubMed PMID: 30525352.

4: Pharmacoeconomic Review Report: Obeticholic Acid (Ocaliva): (Intercept Pharma Canada, Inc.): Indication: For the treatment of primary biliary cholangitis [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2017 Aug. Available from http://www.ncbi.nlm.nih.gov/books/NBK534952/ PubMed PMID: 30525351.

5: CADTH Canadian Drug Expert Committee Recommendation: Obeticholic Acid (Ocaliva — Intercept Pharmaceuticals Canada): Indication: Primary biliary cholangitis [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2017 Jul. No abstract available. Available from http://www.ncbi.nlm.nih.gov/books/NBK534959/ PubMed PMID: 30525350.

6: Clinical Review Report: Obeticholic Acid (Ocaliva): (Intercept Pharmaceuticals Canada, Inc.): Indication: For the treatment of primary biliary cholangitis (PBC) in combination with ursodeoxycholic acid (UDCA) in adults with an inadequate response to UDCA or as monotherapy in adults unable to tolerate UDCA [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2017 Aug. Available from http://www.ncbi.nlm.nih.gov/books/NBK534942/ PubMed PMID: 30525349.

7: Abenavoli L, Falalyeyeva T, Boccuto L, Tsyryuk O, Kobyliak N. Obeticholic Acid: A New Era in the Treatment of Nonalcoholic Fatty Liver Disease. Pharmaceuticals (Basel). 2018 Oct 11;11(4). pii: E104. doi: 10.3390/ph11040104. Review. PubMed PMID: 30314377; PubMed Central PMCID: PMC6315965.

8: Hvas CL, Ott P, Paine P, Lal S, Jørgensen SP, Dahlerup JF. Obeticholic acid for severe bile acid diarrhea with intestinal failure: A case report and review of the literature. World J Gastroenterol. 2018 Jun 7;24(21):2320-2326. doi: 10.3748/wjg.v24.i21.2320. Review. PubMed PMID: 29881241; PubMed Central PMCID: PMC5989246.

9: Gitto S, Guarneri V, Sartini A, Andreone P. The use of obeticholic acid for the management of non-viral liver disease: current clinical practice and future perspectives. Expert Rev Gastroenterol Hepatol. 2018 Feb;12(2):165-171. doi: 10.1080/17474124.2018.1399060. Epub 2017 Nov 3. Review. PubMed PMID: 29082798.

10: Jhaveri MA, Kowdley KV. New developments in the treatment of primary biliary cholangitis - role of obeticholic acid. Ther Clin Risk Manag. 2017 Aug 21;13:1053-1060. doi: 10.2147/TCRM.S113052. eCollection 2017. Review. PubMed PMID: 28860789; PubMed Central PMCID: PMC5572954.

11: Bowlus CL. Obeticholic acid for the treatment of primary biliary cholangitis in adult patients: clinical utility and patient selection. Hepat Med. 2016 Sep 1;8:89-95. doi: 10.2147/HMER.S91709. eCollection 2016. Review. PubMed PMID: 27621676; PubMed Central PMCID: PMC5012622.

12: Ali AH, Lindor KD. Obeticholic acid for the treatment of primary biliary cholangitis. Expert Opin Pharmacother. 2016 Sep;17(13):1809-15. doi: 10.1080/14656566.2016.1218471. Epub 2016 Aug 9. Review. PubMed PMID: 27468093.

13: Markham A, Keam SJ. Obeticholic Acid: First Global Approval. Drugs. 2016 Aug;76(12):1221-6. doi: 10.1007/s40265-016-0616-x. Review. PubMed PMID: 27406083.

14: Trivedi PJ, Hirschfield GM, Gershwin ME. Obeticholic acid for the treatment of primary biliary cirrhosis. Expert Rev Clin Pharmacol. 2016;9(1):13-26. doi: 10.1586/17512433.2015.1092381. Epub 2015 Nov 7. Review. PubMed PMID: 26549695.

15: Arrese M, Cabrera D, Barrera F. Obeticholic acid: expanding the therapeutic landscape of NASH. Ann Hepatol. 2015 May-Jun;14(3):430-2. Review. PubMed PMID: 25864227.

16: Silveira MG, Lindor KD. Obeticholic acid and budesonide for the treatment of primary biliary cirrhosis. Expert Opin Pharmacother. 2014 Feb;15(3):365-72. doi: 10.1517/14656566.2014.873404. Epub 2014 Jan 2. Review. PubMed PMID: 24382005.